molecular formula C16H15ClN4O3S B11001312 2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11001312
M. Wt: 378.8 g/mol
InChI Key: UUYYBRBUUIJPLI-UHFFFAOYSA-N
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Description

2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of imidazolidinyl derivatives. This compound is characterized by its unique structure, which includes a chlorobenzyl group, an imidazolidinyl ring, and a thiazolylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Imidazolidinyl Ring: This step involves the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinyl ring.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the imidazolidinyl ring.

    Formation of the Thiazolylacetamide Moiety: This involves the reaction of a thiazole derivative with an acylating agent to form the thiazolylacetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2-BROMOBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE
  • 2-[1-(2-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE
  • 2-[1-(2-METHYLBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE

Uniqueness

2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H15ClN4O3S

Molecular Weight

378.8 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H15ClN4O3S/c1-9-8-25-15(18-9)20-13(22)6-12-14(23)21(16(24)19-12)7-10-4-2-3-5-11(10)17/h2-5,8,12H,6-7H2,1H3,(H,19,24)(H,18,20,22)

InChI Key

UUYYBRBUUIJPLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2C(=O)N(C(=O)N2)CC3=CC=CC=C3Cl

Origin of Product

United States

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